Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate
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Description
This compound is a complex organic molecule that contains several functional groups. It has a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis as a protecting group for amines . The molecule also contains a dichlorophenyl group, a sulfanyl group, and an ethyl ester group.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the Boc group can be removed under acidic conditions . The dichlorophenyl group might undergo nucleophilic aromatic substitution reactions, and the ester group could undergo hydrolysis or transesterification reactions.Scientific Research Applications
Synthesis and Biological Applications
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate has been utilized in the synthesis of various amino- and sulfanyl-derivatives, particularly in the context of benzoquinazolinones. These derivatives have shown significant anticancer activity, highlighting the compound's role in pharmaceutical research and potential therapeutic applications (Nowak et al., 2015).
Chemical Synthesis and Catalysis
This compound is also instrumental in the enantioselective synthesis of other complex organic molecules. For instance, its derivatives have been synthesized starting from enantiomerically enriched compounds, showcasing its importance in the field of asymmetric synthesis and organic chemistry (Alonso et al., 2005).
Material Science and Electrochemical Applications
In material science, derivatives of this compound have been used in the synthesis of functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives. These have applications in electrochromic devices and chiral recognition, demonstrating the compound's versatility in advanced material applications (Dong et al., 2016).
Properties
IUPAC Name |
ethyl 3-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2NO5S/c1-5-25-16(23)14(21-17(24)26-18(2,3)4)9-27-10-15(22)11-6-7-12(19)13(20)8-11/h6-8,14H,5,9-10H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNBYDPOYBAQNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCC(=O)C1=CC(=C(C=C1)Cl)Cl)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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